molecular formula C14H16O2 B3181720 Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate CAS No. 113364-60-6

Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate

Cat. No.: B3181720
CAS No.: 113364-60-6
M. Wt: 216.27 g/mol
InChI Key: GJVIXJNHMXGNBX-UHFFFAOYSA-N
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Description

Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate is a chemical compound that belongs to the class of indacenes Indacenes are polycyclic aromatic hydrocarbons that have significant applications in various fields due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate typically involves the cyclization of appropriate precursors. One reported method involves the oxidation of tetralones to form indanones, which are then further cyclized to produce the desired indacene structure . The reaction conditions often require the use of strong oxidizing agents and specific temperature controls to ensure the correct formation of the indacene ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex indacene derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indacene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indacene framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indacene dicarboxylic acids, while substitution reactions can yield a variety of substituted indacenes with different functional groups.

Scientific Research Applications

Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate is unique due to its specific structural features, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-16-14(15)13-11-6-2-4-9(11)8-10-5-3-7-12(10)13/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVIXJNHMXGNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCC2=CC3=C1CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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